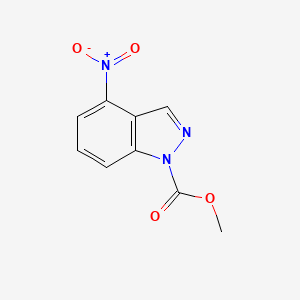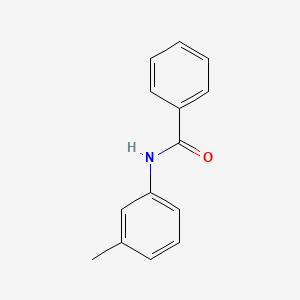![molecular formula C10H12N2O B3054167 Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- CAS No. 58635-39-5](/img/structure/B3054167.png)
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro-
Vue d'ensemble
Description
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is a heterocyclic compound that belongs to the class of pyrroloindoles. This compound is characterized by a fused ring system consisting of a pyrrole ring and an indole moiety. Pyrroloindoles are known for their diverse pharmacological properties and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- can be achieved through various methods. One practical and sustainable approach involves the Cu/Fe catalyzed intramolecular C-H bond amination of α-indolylhydrazones. This method operates at 50°C in air with water as the only reaction medium, making it environmentally benign . Another method involves the formal [3 + 2] cycloaddition initiated by C-H activation, which uses [Cp*RhCl2]2 as a catalyst and electron-deficient alkenes at the C3-position of the indole moiety .
Industrial Production Methods
Industrial production methods for pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- are not well-documented in the literature. the scalable and environmentally friendly synthetic routes mentioned above could potentially be adapted for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in formal [3 + 2] cycloaddition reactions, which involve the formation of C-C and C-N bonds .
Common Reagents and Conditions
Common reagents used in the reactions of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- include isocyanates, electron-deficient alkenes, and directing groups at the N1-position of the indole moiety. Reaction conditions often involve the use of catalysts such as [Cp*RhCl2]2 and Cu/Fe co-catalyst systems .
Major Products
The major products formed from these reactions include various pyrroloindole derivatives, which are of significant interest in pharmaceutical and medicinal chemistry due to their potential biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is involved in neurotransmission . Additionally, it can interact with other molecular targets, leading to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]indoles: These compounds share a similar fused ring system but differ in the position of the nitrogen atom.
Pyrrolo[3,4-b]indoles: These compounds have a different arrangement of the fused rings and exhibit distinct chemical properties.
Pyrrolo[2,3-f]indoles: These compounds are formed through different synthetic routes and have unique biological activities.
Uniqueness
Pyrrolo[2,3-b]indol-3a(1H)-ol, 2,3,8,8a-tetrahydro- is unique due to its specific ring structure and the environmentally friendly synthetic methods available for its preparation
Propriétés
IUPAC Name |
2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-8b-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-5-6-11-9(10)12-8-4-2-1-3-7(8)10/h1-4,9,11-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJYQBCGLVDNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1(C3=CC=CC=C3N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578646 | |
| Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58635-39-5 | |
| Record name | 2,3,8,8a-Tetrahydropyrrolo[2,3-b]indol-3a(1H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


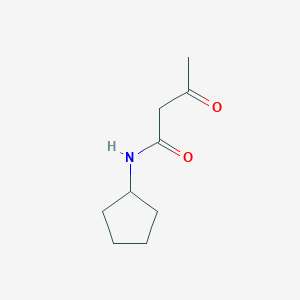



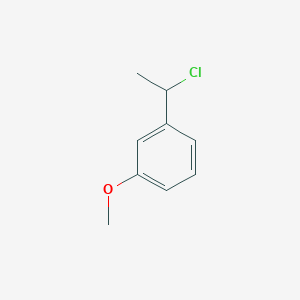
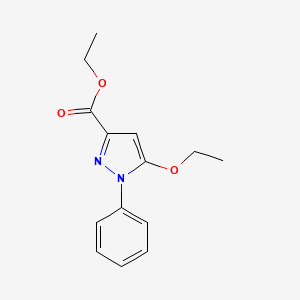

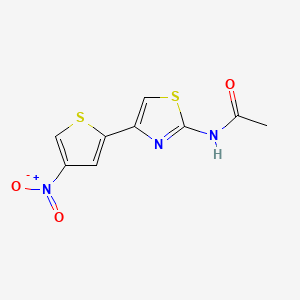

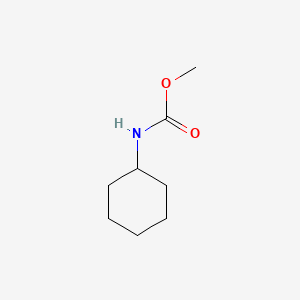
![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)

